3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
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Overview
Description
3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal is an organic compound that features a dimethylamino group, a methoxyphenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal typically involves the condensation of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid.
Reduction: 3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-2-(4-hydroxyphenyl)prop-2-enal
- 3-(dimethylamino)-2-(4-chlorophenyl)prop-2-enal
- 3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enal
Uniqueness
3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool for research and industrial applications.
Properties
IUPAC Name |
3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKNYBNGZIOLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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